molecular formula C16H23NO2 B14865608 Ethyl 3-(benzylamino)-3-cyclobutylpropanoate

Ethyl 3-(benzylamino)-3-cyclobutylpropanoate

Cat. No.: B14865608
M. Wt: 261.36 g/mol
InChI Key: SDQPTSSMBCRRJL-UHFFFAOYSA-N
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Description

Ethyl 3-(benzylamino)-3-cyclobutylpropanoate is an organic compound that features a cyclobutyl group, a benzylamino group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(benzylamino)-3-cyclobutylpropanoate typically involves a multi-step process. One common method includes the reaction of cyclobutylcarboxylic acid with benzylamine to form the corresponding amide. This intermediate is then esterified with ethanol in the presence of a strong acid catalyst to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and solvent-free conditions can also be employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(benzylamino)-3-cyclobutylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-(benzylamino)-3-cyclobutylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzylamino)-3-cyclobutylpropanoate involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various enzymes and receptors, modulating their activity. The cyclobutyl group may contribute to the compound’s stability and binding affinity, enhancing its biological effects .

Comparison with Similar Compounds

    Ethyl 3-(benzylamino)propanoate: Similar structure but lacks the cyclobutyl group.

    N-Benzyl-3-aminopropionic acid ethyl ester: Another related compound with similar functional groups.

Uniqueness: Ethyl 3-(benzylamino)-3-cyclobutylpropanoate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

ethyl 3-(benzylamino)-3-cyclobutylpropanoate

InChI

InChI=1S/C16H23NO2/c1-2-19-16(18)11-15(14-9-6-10-14)17-12-13-7-4-3-5-8-13/h3-5,7-8,14-15,17H,2,6,9-12H2,1H3

InChI Key

SDQPTSSMBCRRJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1CCC1)NCC2=CC=CC=C2

Origin of Product

United States

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